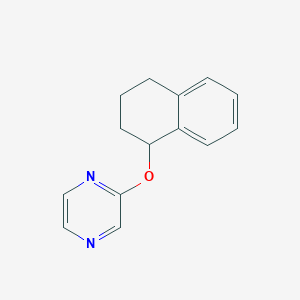

2-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)pyrazine

Description

Properties

IUPAC Name |

2-(1,2,3,4-tetrahydronaphthalen-1-yloxy)pyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-2-6-12-11(4-1)5-3-7-13(12)17-14-10-15-8-9-16-14/h1-2,4,6,8-10,13H,3,5,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQVRHDDSPFEFEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)OC3=NC=CN=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)pyrazine typically involves the reaction of 1,2,3,4-tetrahydronaphthalen-1-ol with pyrazine derivatives under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs.

Chemical Reactions Analysis

Types of Reactions

2-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)pyrazine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that derivatives of pyrazine compounds exhibit significant anticancer properties. For instance, studies have shown that 2-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)pyrazine can serve as a scaffold for developing new anticancer agents. The compound's ability to inhibit specific kinases involved in cancer cell proliferation has been documented in patent literature, highlighting its potential as a therapeutic agent against various cancer types .

Antimicrobial Properties

The compound has also been studied for its antimicrobial activities. In vitro assays demonstrate that certain pyrazine derivatives exhibit potent antibacterial and antifungal effects, making them candidates for developing new antibiotics or antifungal treatments. The structure-activity relationship (SAR) studies suggest that modifications to the pyrazine ring can enhance its efficacy against resistant strains of bacteria .

Neuroprotective Effects

Recent investigations into neuroprotective properties have shown that compounds similar to this compound may play a role in treating neurodegenerative diseases such as Alzheimer's. The compound's ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress is under exploration .

Materials Science Applications

Ligands in Coordination Chemistry

this compound can function as a ligand in coordination complexes. Its unique structure allows it to coordinate with metal ions like copper and palladium, forming complexes that have been studied for their catalytic properties. These metal-ligand complexes are being researched for applications in catalysis and materials synthesis .

Polymer Chemistry

The compound has potential applications in polymer chemistry as a building block for synthesizing novel materials. Its incorporation into polymer matrices can enhance the thermal and mechanical properties of the resulting materials. Research is ongoing to explore its use in creating high-performance polymers with specific functionalities .

Agricultural Chemistry Applications

Pesticide Development

There is growing interest in utilizing this compound as a lead compound for developing new pesticides. Its bioactive properties suggest it could be effective against various agricultural pests while being environmentally benign compared to traditional pesticides .

Summary of Findings

The following table summarizes the applications of this compound across different fields:

Mechanism of Action

The mechanism of action of 2-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)pyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparative Data Table

Key Research Findings

- Substituent Impact : Lipophilic groups on THN-piperazine/pyrazine hybrids enhance CNS bioavailability and receptor affinity .

- Structural Flexibility : The THN moiety’s envelope conformation (observed in TTSC) allows adaptive binding in receptor pockets or π-stacking in materials .

- Diverse Applications : From serotonin receptor modulation to flavor chemistry, structural variations dictate functional outcomes.

Biological Activity

2-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)pyrazine (CAS Number: 2194848-35-4) is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on various research findings.

Molecular Formula: CHNO

Molecular Weight: 226.27 g/mol

Structure: The compound features a tetrahydronaphthalene moiety linked to a pyrazine ring through an ether bond.

| Property | Value |

|---|---|

| CAS Number | 2194848-35-4 |

| Molecular Weight | 226.27 g/mol |

| Molecular Formula | CHNO |

Synthesis

The synthesis of this compound involves several steps including the formation of the tetrahydronaphthalene structure and subsequent reaction with pyrazine derivatives. The detailed synthetic pathway may vary based on the desired purity and yield.

Antimicrobial Activity

Research indicates that compounds related to pyrazines exhibit significant antimicrobial properties. A study evaluated various derivatives for their in vitro antimicrobial activity against a range of bacterial strains including E. coli, S. aureus, and P. aeruginosa. Results showed that some derivatives demonstrated comparable efficacy to standard antibiotics such as ciprofloxacin .

Anticancer Activity

The anticancer potential of tetrahydronaphthalene derivatives has been explored through MTT assays, which assess cell viability in response to treatment. Certain compounds showed promising results against cancer cell lines, indicating their potential as anticancer agents .

The mechanism by which this compound exerts its effects may involve the inhibition of key enzymes or pathways in microbial and cancer cells. For instance, studies on related compounds have indicated inhibition of ATP synthase in Mycobacterium tuberculosis, suggesting a potential pathway for therapeutic action against resistant strains .

Case Studies

Several case studies have highlighted the biological efficacy of related compounds:

-

Antimicrobial Efficacy : A study conducted on various pyrazine derivatives demonstrated significant antibacterial activity against multiple strains. The minimum inhibitory concentrations (MICs) were determined using broth microdilution methods.

Compound MIC (µg/mL) Target Organism Compound A 12 E. coli Compound B 8 S. aureus - Anticancer Activity : In another study, tetrahydronaphthalene amides were tested for their cytotoxicity against different cancer cell lines (A549, PC-3). The results indicated that certain compounds exhibited superior cytotoxicity compared to traditional chemotherapeutics like cisplatin .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-(1,2,3,4-tetrahydronaphthalen-1-yloxy)pyrazine, and how can reaction conditions be optimized for yield?

- Methodology : The synthesis of tetrahydronaphthalene derivatives often involves nucleophilic substitution or coupling reactions. For example, 2-(1,2,3,4-tetrahydronaphthalen-1-ylidene)hydrazinecarbothioamide was synthesized via condensation reactions between thiosemicarbazide and tetrahydronaphthalenone derivatives under reflux in ethanol . Optimization includes adjusting stoichiometry (e.g., 2:1 molar ratios for charge-transfer complexes), solvent polarity, and temperature. Catalytic methods, such as iridium-catalyzed asymmetric hydrogenation (up to 95% enantiomeric excess), can enhance stereochemical control .

Q. How is the structural conformation of this compound characterized, and what deviations are observed in non-aromatic rings?

- Methodology : Single-crystal X-ray diffraction (SHELX programs) is critical. In the charge-transfer complex 2-(1,2,3,4-tetrahydronaphthalen-1-ylidene)hydrazinecarbothioamide–pyrazine-2,3,5,6-tetracarbonitrile , the tetrahydronaphthalene ring adopts a boat conformation with a maximum non-hydrogen atomic deviation of 0.448 Å . Planarity analysis (e.g., for pyrazine acceptors) uses root-mean-square deviations (RMSD), with values <0.006 Å indicating near-planar geometries .

Q. What preliminary pharmacological screening methods are used to evaluate 5-HT7 receptor activity?

- Methodology : Radioligand binding assays (e.g., using [³H]-5-CT) determine affinity (Ki values). For example, N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides showed Ki = 0.13–1.1 nM for 5-HT7 receptors . Intrinsic activity (agonist/antagonist) is assessed via functional assays like guinea pig ileum contraction, where EC50 values (e.g., 0.90–1.77 µM) quantify potency .

Advanced Research Questions

Q. How do substituent electronic and steric effects on the aryl-piperazine moiety influence 5-HT7 receptor affinity and intrinsic activity?

- Methodology : Structure-activity relationship (SAR) studies systematically vary substituents (e.g., SCH3, CH3, OH) on the aryl ring. Lipophilic groups (e.g., isopropyl, diphenyl) enhance affinity (Ki <1 nM) and agonism, while polar groups (e.g., NHCH3) switch activity to antagonism . Computational docking (e.g., with 5-HT7 homology models) identifies key interactions in the receptor’s hydrophobic pocket .

Q. What crystallographic techniques resolve discrepancies in charge-transfer complex geometries, and how do polarization effects impact UV-vis spectra?

- Methodology : Polarized UV-vis spectroscopy (500–650 nm range) reveals anisotropic charge-transfer bands. For TTSC/TCNP complexes , incident light polarization (horizontal vs. vertical) alters absorption intensity and energy due to molecular alignment along the [101] axis . Hydrogen bonding networks (e.g., N–H···S bridges) stabilize ribbon-like crystal packing, confirmed via Hirshfeld surface analysis .

Q. How can enantioselective synthesis address racemization challenges in tetrahydronaphthalene derivatives?

- Methodology : Asymmetric hydrogenation using chiral iridium catalysts (e.g., with cesium carbonate additive) suppresses racemization. For 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines , this method achieved 95% ee by stabilizing transition states via π-π interactions . Racemization pathways are monitored via chiral HPLC or circular dichroism (CD).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.